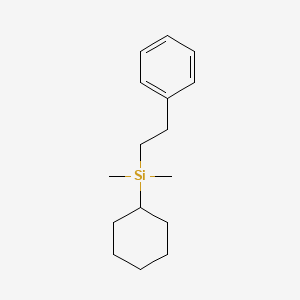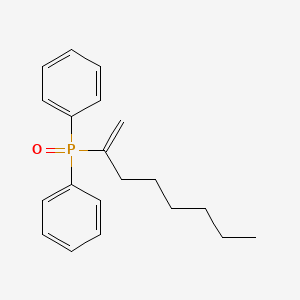
Phosphine oxide, (1-methyleneheptyl)diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, (1-methyleneheptyl)diphenyl- is an organophosphorus compound with the molecular formula C20H27OP. It is characterized by the presence of a phosphine oxide group attached to a (1-methyleneheptyl) and two phenyl groups. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Phosphine oxide, (1-methyleneheptyl)diphenyl- can be synthesized through the oxidation of the corresponding phosphine. The typical synthetic route involves the reaction of (1-methyleneheptyl)diphenylphosphine with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of phosphine oxides often involves the use of more robust and scalable oxidizing agents. For example, the oxidation can be performed using air or oxygen in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Phosphine oxide, (1-methyleneheptyl)diphenyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphonic acids.
Reduction: Reduction of the phosphine oxide group can regenerate the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Silanes such as 1,3-diphenyl-disiloxane, often in the presence of a catalytic Brønsted acid.
Substitution: Various electrophiles can be used to substitute the phenyl groups under appropriate conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: (1-methyleneheptyl)diphenylphosphine.
Substitution: Substituted phosphine oxides with different aryl or alkyl groups.
科学研究应用
Phosphine oxide, (1-methyleneheptyl)diphenyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of phosphine oxide, (1-methyleneheptyl)diphenyl- involves its interaction with various molecular targets. The phosphine oxide group can act as a Lewis base, coordinating with metal ions and other electrophiles. This coordination can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes.
相似化合物的比较
Phosphine oxide, (1-methyleneheptyl)diphenyl- can be compared with other similar compounds such as:
Diphenylphosphine oxide: Lacks the (1-methyleneheptyl) group, making it less sterically hindered.
Triphenylphosphine oxide: Contains three phenyl groups, leading to different reactivity and solubility properties.
(1-Methoxyethyl)diphenylphosphine oxide: Contains a methoxyethyl group instead of the (1-methyleneheptyl) group, affecting its chemical behavior.
The uniqueness of phosphine oxide, (1-methyleneheptyl)diphenyl- lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
属性
CAS 编号 |
178943-25-4 |
|---|---|
分子式 |
C20H25OP |
分子量 |
312.4 g/mol |
IUPAC 名称 |
[oct-1-en-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H25OP/c1-3-4-5-8-13-18(2)22(21,19-14-9-6-10-15-19)20-16-11-7-12-17-20/h6-7,9-12,14-17H,2-5,8,13H2,1H3 |
InChI 键 |
SSWFLFUIMVBFEI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,7-Tris[(4-ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12559563.png)
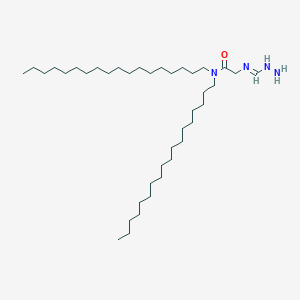
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
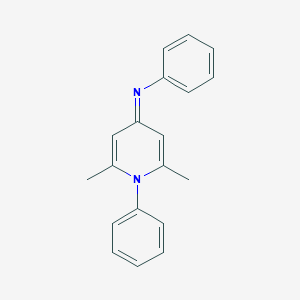
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)

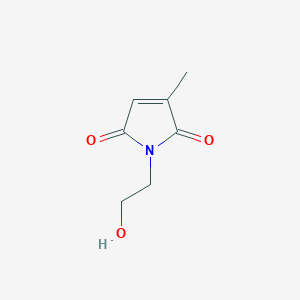
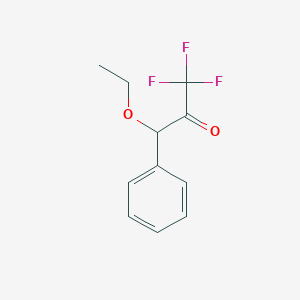
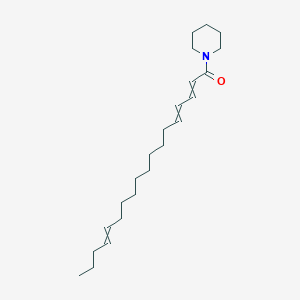

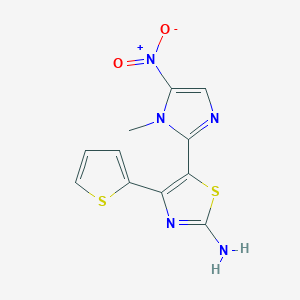
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)
